Bicyclo[2.2.1]heptane-2,3-diol
Overview
Description
Bicyclo[2.2.1]heptane-2,3-diol: 2,3-dihydroxynorbornane , is a bicyclic organic compound with the molecular formula C7H12O2 . It is characterized by its two hydroxyl groups (-OH) attached to the second and third carbon atoms of the bicyclic structure. This compound is notable for its unique structural properties and its applications in various scientific fields.
Mechanism of Action
Target of Action
Bicyclo[2.2.1]heptane-2,3-diol is a complex organic compound with a unique bicyclic structure Similar compounds have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
The mode of action of Bicyclo[22It’s known that the compound can undergo various chemical reactions, such as a formal [4 + 2] cycloaddition reaction . This reaction allows for the creation of a wide range of derivatives in a highly enantioselective manner . These derivatives may interact differently with biological targets, leading to various physiological effects.
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[22Its derivatives have shown high bactericidal and fungicidal activity in lubricating oils , suggesting that they may interfere with microbial metabolic pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[22Its structural similarity to other bioactive compounds suggests that it may have significant bioavailability and could be metabolized by common enzymatic pathways .
Result of Action
The molecular and cellular effects of Bicyclo[22Its derivatives have shown antimicrobial activity , suggesting that they may lead to the death of microbial cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the rate at which it undergoes chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Bicyclo[2.2.1]heptane-2,3-diol can be synthesized through several methods, including the hydrogenation of norbornene-2,3-dicarboxylic acid. Another common method involves the dihydroxylation of norbornene using osmium tetroxide (OsO4) followed by reduction.
Industrial Production Methods: : On an industrial scale, the compound is typically produced through catalytic hydrogenation processes, which involve the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions: : Bicyclo[2.2.1]heptane-2,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidation reactions can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: : Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Substitution reactions can be performed using halogenating agents like bromine (Br2) or iodine (I2).
Major Products Formed: : The major products formed from these reactions include various derivatives of the compound, such as halogenated bicyclo[2.2.1]heptanes and oxidized forms.
Scientific Research Applications
Chemistry: : In chemistry, Bicyclo[2.2.1]heptane-2,3-diol is used as a building block for synthesizing complex organic molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.
Biology: : In biological research, the compound is used to study enzyme-substrate interactions and to develop inhibitors for various biological targets.
Medicine: : Bicyclo[22
Industry: : In the industrial sector, the compound is used in the manufacture of lubricating oils and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to Bicyclo[2.2.1]heptane-2,3-diol include norbornane , norbornene , and bicyclo[3.1.1]heptane-2,3-diol .
Uniqueness: : this compound is unique due to its bicyclic structure and the presence of two hydroxyl groups, which confer specific chemical properties and reactivity patterns that are not found in its simpler analogs.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-2,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-6-4-1-2-5(3-4)7(6)9/h4-9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMVZUWXQLASRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871962 | |
Record name | Bicyclo[2.2.1]heptane-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14440-78-9 | |
Record name | Bicyclo[2.2.1]heptane-2,3-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14440-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(2.2.1)heptane-2,3-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014440789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[2.2.1]heptane-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[2.2.1]heptane-2,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.909 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.